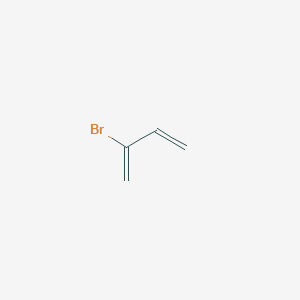

2-Bromo-1,3-butadiene

Beschreibung

In the landscape of modern organic chemistry, the strategic construction of complex molecular architectures relies heavily on the use of versatile and highly reactive building blocks. Among these, 2-bromo-1,3-butadiene has emerged as a significant and powerful tool, particularly in the realm of advanced organic synthesis. Its unique combination of a conjugated diene system and a strategically placed bromine atom offers chemists a gateway to a wide array of chemical transformations, enabling the efficient assembly of intricate cyclic and acyclic structures. This article explores the multifaceted role of this compound, delving into its significance as a halogenated conjugated diene, its applications as a key synthetic intermediate, and the historical progression of research in this area.

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

1822-86-2 |

|---|---|

Molekularformel |

C4H5Br |

Molekulargewicht |

132.99 g/mol |

IUPAC-Name |

2-bromobuta-1,3-diene |

InChI |

InChI=1S/C4H5Br/c1-3-4(2)5/h3H,1-2H2 |

InChI-Schlüssel |

WWJSRLYOPQYXMZ-UHFFFAOYSA-N |

SMILES |

C=CC(=C)Br |

Kanonische SMILES |

C=CC(=C)Br |

Synonyme |

2-Bromo-1,3-butadiene |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 Bromo 1,3 Butadiene and Its Substituted Analogues

Direct Synthesis of 2-Bromo-1,3-butadiene

The direct formation of this compound often involves the manipulation of readily available C4 hydrocarbon precursors through sequential addition and elimination reactions.

Multi-step synthesis provides a logical and controllable pathway to construct specific isomers from simple starting materials. A common conceptual approach begins with a simple alkene or diene, such as 1,3-butadiene (B125203). The synthesis can be designed by performing a sequence of reactions, typically involving halogenation followed by a selective elimination step.

For instance, the synthesis of a conjugated diene can be achieved through allylic bromination of an alkene, followed by an E2 elimination. study.com A general multi-step strategy for forming a substituted butadiene involves:

Halogenation: Introducing bromine to a C4 backbone, such as butene or butadiene. The reaction of 1,3-butadiene with bromine can yield a mixture of dibrominated butenes.

Elimination: A subsequent, carefully controlled elimination of one equivalent of hydrogen bromide (HBr) can then generate the desired this compound.

This step-wise approach allows for the strategic formation of the carbon-carbon double bonds and the precise placement of the bromo substituent. libretexts.org

Dehydrohalogenation is a crucial elimination reaction in the synthesis of alkenes and dienes. This process typically involves the removal of a hydrogen halide from an alkyl halide using a base. ma.edu The reaction often proceeds via an E2 (bimolecular elimination) mechanism, particularly when a strong base is used. youtube.com

In the context of forming 2-substituted 1,3-dienes, dehydrohalogenation is often the final step. For example, a 3-alkyl-4-bromo-1-butene intermediate can be treated with a base to eliminate HBr and form the conjugated diene system. nih.gov Effective bases for this transformation include 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium hydroxide (B78521) (KOH) in the presence of a silanol (B1196071) catalyst. nih.gov The choice of base and reaction conditions can influence the yield and purity of the resulting diene. ma.edunih.gov

Synthesis of Diversely Functionalized this compound Derivatives

Building upon the this compound scaffold, various functional groups can be introduced to create a diverse library of derivatives.

A powerful two-step method for preparing 2-alkyl-1,3-butadienes utilizes an SN2' substitution followed by dehydrohalogenation. nih.gov The process begins with a commercially available precursor, 1,4-dibromo-2-butene (B147587).

The key SN2' step involves the reaction of 1,4-dibromo-2-butene with an alkyl Grignard reagent in the presence of a copper(I) iodide (CuI) catalyst. This reaction selectively forms the 3-alkyl-4-bromo-1-butene intermediate, where the alkyl group has added to the C3 position, inducing a shift of the double bond. A subsequent dehydrohalogenation of this intermediate yields the final 2-alkyl-1,3-butadiene. nih.gov The selectivity for the SN2' product is high when the reaction is conducted in diethyl ether. nih.gov

| Alkyl Group (R) | Grignard Reagent | SN2' Product Yield | Dehydrohalogenation Base | 2-Alkyl-1,3-butadiene Yield |

|---|---|---|---|---|

| Benzyl | C6H5CH2MgBr | 72% | DBU | 68% |

| Isobutyl | (CH3)2CHCH2MgBr | 68% | DBU | 52% |

| Isopropyl | (CH3)2CHMgBr | 63% | KOH/TIPSOH | 77% |

| Cyclohexyl | c-C6H11MgBr | 73% | DBU | 71% |

Mixed halogenobutadienes are valuable synthetic intermediates. The synthesis of 2-bromo-3-chlorobuta-1,3-diene can be achieved through dehydrohalogenation pathways. researchgate.net

One preparative route involves the 1,4-elimination of a hydrogen halide from precursors like 1,2-dibromo-3-chlorobut-2-ene or 2-bromo-1,3-dichlorobut-2-ene. This elimination is typically carried out using a strong alkali base such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), often in the presence of a phase-transfer catalyst (PTC) to facilitate the reaction between the organic substrate and the aqueous base. researchgate.net An alternative synthesis involves the dehydrobromination of 3,4-dibromo-2-chlorobut-1-ene, which itself can be a by-product from the bromination of chloroprene (B89495). researchgate.net

Silyl-substituted dienes are important in organic synthesis, particularly for Diels-Alder and cross-coupling reactions. acs.org The synthesis of 2-silyl-1,3-butadienes can be accomplished by reacting the Grignard reagent derived from a halogenated diene with a silyl (B83357) electrophile. mdpi.com

For instance, 2-(1,3-butadienyl)magnesium chloride can be prepared and subsequently reacted with a silyl chloride, such as trimethylsilyl (B98337) chloride, to yield 2-(trimethylsilyl)-1,3-butadiene. mdpi.com This method allows for the introduction of a variety of silyl groups onto the butadiene framework. A similar strategy starting from chloroprene can be used to generate the necessary Grignard reagent, which then reacts with different silyl chlorides to produce compounds like 2-triethoxysilyl-1,3-butadiene and 2-dimethylphenylsilyl-1,3-butadiene. acs.orgmdpi.com

Boryl-Substituted 2-Bromo-1,3-butadienes

The introduction of boryl groups into organic molecules is of significant interest due to their utility in subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling. While direct methods for the synthesis of 2-bromo-boryl-1,3-butadienes are not extensively documented, the synthesis of 2,3-bis(pinacolatoboryl)-1,3-butadiene provides a foundational methodology that can be conceptually adapted.

One effective method for the synthesis of a diborylated butadiene involves the treatment of 1,1-bis(pinacolatoboryl)ethene with an excess of 1-bromo-1-lithioethene, which yields 2,3-bis(pinacolatoboryl)-1,3-butadiene in high yield nih.govdoi.org. This resulting diborylbutadiene is a versatile intermediate for palladium-catalyzed cross-coupling reactions with aryl iodides to produce 2,3-diaryl-1,3-butadienes nih.govdoi.org.

A plausible, though not explicitly detailed in the literature, approach to synthesizing a 2-bromo-boryl-1,3-butadiene could involve a palladium-catalyzed borylation of a dihalogenated butadiene. The Miyaura-Ishiyama borylation, a palladium-catalyzed cross-coupling of aryl or vinyl halides with boron reagents, is a well-established method for creating carbon-boron bonds nih.gov. This reaction could potentially be applied to a substrate like 2,3-dibromo-1,3-butadiene, where a selective mono-borylation could yield the desired 2-bromo-3-boryl-1,3-butadiene. The success of such a reaction would depend on controlling the stoichiometry and reaction conditions to favor monosubstitution.

The following table summarizes a known reaction for a related bis-borylated compound, which serves as a model for potential syntheses of bromo-boryl-substituted butadienes.

| Starting Material | Reagent | Product | Catalyst System | Yield |

| 1,1-bis(pinacolatoboryl)ethene | 1-bromo-1-lithioethene | 2,3-bis(pinacolatoboryl)-1,3-butadiene | Not Applicable | High |

| 2,3-bis(pinacolatoboryl)-1,3-butadiene | Aryl Iodide | 2,3-diaryl-1,3-butadiene | Pd(OAc)₂/PPh₃ | Good |

Nitro-Substituted 2-Bromo-1,3-butadienes

The synthesis of nitro-substituted dienes is of interest for their potential as versatile building blocks in organic synthesis, particularly in Diels-Alder reactions and as precursors to various nitrogen-containing compounds. A notable method for the preparation of brominated nitro-butadienes involves the halogen exchange of perhalogenated nitro-dienes.

Specifically, 2-nitropentachloro-1,3-butadiene (B8639410) can be treated with anhydrous aluminum bromide to yield a mixture of 2-nitro-1-bromotetrachloro-1,3-butadiene and 2-nitro-1,1-dibromotrichloro-1,3-butadiene. This reaction demonstrates a pathway to introduce bromine into a pre-existing nitro-diene scaffold.

The reaction conditions and products are summarized in the table below.

| Starting Material | Reagent | Products |

| 2-Nitropentachloro-1,3-butadiene | Anhydrous Aluminum Bromide | 2-Nitro-1-bromotetrachloro-1,3-butadiene and 2-Nitro-1,1-dibromotrichloro-1,3-butadiene |

This table outlines the synthesis of perhalogenated 2-bromo-nitro-1,3-butadienes.

It is important to note that this method is specific to perhalogenated systems. The synthesis of non-halogenated or partially halogenated 2-bromo-nitro-1,3-butadienes would likely require different synthetic strategies, which are not as prominently featured in the available literature.

Bis(bromomethyl)-Substituted Diene Scaffolds

The synthesis of dienes bearing two bromomethyl groups creates highly reactive intermediates that are valuable in the construction of cyclic and polycyclic systems. A key compound in this class is 2,3-bis(bromomethyl)-1,3-butadiene (B8637752).

A well-established method for the preparation of 2,3-bis(bromomethyl)-1,3-butadiene involves the zinc-copper couple induced debromination of tetrakis(bromomethyl)ethylene nih.gov. A more recent and novel approach describes the synthesis of both 2,3-bis(bromomethyl)-1,3-butadiene and its precursor, tetrakis(bromomethyl)ethylene, from the reaction of di-μ-bromobis{2-[1-(bromomethyl)vinyl]π-allyl}dipalladium with bromine acs.org.

The synthesis of 2,3-bis(bromomethyl)-1,3-butadiene has been reported in detail by Gaoni and Sadeh acs.org. Their work provides a practical route to this versatile diene. The reaction of a di-μ-chlorobis{2-[1-(chloromethyl)vinyl]-π-allyl}dipalladium complex with various halogens, including bromine, iodine monochloride, and iodine monobromide, has also been shown to produce tetrakis(halomethyl)ethylene derivatives in nearly quantitative yields, which can then be converted to the corresponding bis(bromomethyl)-butadiene nih.gov.

The following table summarizes a key synthetic transformation for obtaining a bis(bromomethyl)-substituted diene.

| Starting Material | Reagent | Product |

| Tetrakis(bromomethyl)ethylene | Zinc-Copper Couple | 2,3-bis(bromomethyl)-1,3-butadiene |

| di-μ-bromobis{2-[1-(bromomethyl)vinyl]π-allyl}dipalladium | Bromine | 2,3-bis(bromomethyl)-1,3-butadiene |

This table highlights established methods for the synthesis of 2,3-bis(bromomethyl)-1,3-butadiene.

Reactivity and Mechanistic Principles of 2 Bromo 1,3 Butadiene

Cycloaddition Reactions

2-Bromo-1,3-butadiene serves as a versatile substrate in cycloaddition reactions, particularly in the context of [4+2] cycloadditions, famously known as the Diels-Alder reaction. The presence of the bromine substituent significantly influences the diene's reactivity and provides a functional handle for subsequent chemical transformations.

This compound undergoes intermolecular Diels-Alder reactions with various dienophiles to form substituted cyclohexene (B86901) rings. researchgate.netacs.orgsigmaaldrich.com These reactions are synthetically valuable for constructing six-membered ring systems. The bromine atom on the diene backbone plays a crucial role, acting as both a directing group during the cycloaddition and as a "nucleofuge" or leaving group in subsequent reactions. researchgate.netacs.org This dual functionality avoids the extra steps of installing and removing other directing groups commonly used in similar transformations. researchgate.netacs.org

The Diels-Alder reactions of this compound with activated dienophiles are often facilitated by the use of Lewis acid catalysts. researchgate.netacs.orgresearchgate.net The general principle of Lewis acid catalysis in Diels-Alder reactions involves the coordination of the Lewis acid to an electron-withdrawing group on the dienophile. scielo.br This coordination lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), thereby decreasing the HOMO-LUMO energy gap between the diene and dienophile and accelerating the rate of reaction. scielo.brscholaris.ca

In the case of this compound, studies have shown that Lewis acids such as boron trifluoride etherate (BF₃·OEt₂), titanium tetrachloride (TiCl₄), and tin tetrachloride (SnCl₄) are effective in promoting the cycloaddition. researchgate.net These catalyzed reactions typically proceed in high yields. researchgate.netacs.orgresearchgate.net The stability of this compound and its cycloadducts under these acidic conditions is a notable advantage compared to other oxygen-substituted dienes, which can be more prone to decomposition. cdnsciencepub.com

Table 1: Effect of Lewis Acid Catalysts on a Representative Diels-Alder Reaction The following table presents data on the catalyzed reaction between a 2-bromo-1,3-diene and an activated dienophile, illustrating the efficacy of various Lewis acids.

| Entry | Lewis Acid Catalyst | Yield (%) | Diastereomeric Ratio (endo:exo) |

| 1 | None (Thermal) | Low / No Reaction | - |

| 2 | BF₃·OEt₂ | High (>70%) researchgate.net | Good to Excellent researchgate.net |

| 3 | TiCl₄ | High (>70%) researchgate.net | Good to Excellent researchgate.net |

| 4 | SnCl₄ | High (>70%) researchgate.net | Good to Excellent researchgate.net |

A key aspect of the Diels-Alder reaction is its stereoselectivity. The reactions involving this compound have been shown to exhibit a high degree of diastereoselective control, yielding predominantly the endo cycloadduct. researchgate.netacs.orgresearchgate.net This preference is a common feature in Diels-Alder reactions and is often attributed to favorable secondary orbital interactions between the diene and the electron-withdrawing groups of the dienophile in the transition state. The use of Lewis acids can further enhance this selectivity. nih.gov Research demonstrates that the intermolecular cycloaddition of 2-bromo-1,3-dienes with activated dienophiles proceeds with good to excellent endo diastereoselectivity. researchgate.netacs.org

The structure and electronic nature of the dienophile significantly impact the outcome of the Diels-Alder reaction. masterorganicchemistry.comsigmaaldrich.com For a successful reaction with a diene like this compound, the dienophile is typically "activated" by the presence of electron-withdrawing groups (EWGs), such as carbonyls or nitriles. masterorganicchemistry.comsigmaaldrich.com These groups make the dienophile more electron-poor, enhancing its reactivity toward the diene. masterorganicchemistry.comsigmaaldrich.com

Studies have demonstrated that this compound reacts effectively with a variety of activated dienophiles. researchgate.netacs.org The versatility of the dienophile scope allows for the synthesis of a diverse range of substituted cyclohexene products. The specific structure of the dienophile influences not only the reaction rate but also the yield of the resulting vinyl bromide cycloadduct. researchgate.net

Table 2: Diels-Alder Reactions of a 2-Bromo-1,3-diene with Various Dienophiles This table showcases the reaction of a substituted 2-bromo-1,3-diene with different activated dienophiles under Lewis acid catalysis, highlighting the yields of the resulting cycloadducts.

| Entry | Dienophile | Product Yield (%) |

| 1 | N-phenylmaleimide | 95 |

| 2 | Dimethyl fumarate | 77 |

| 3 | Maleic anhydride | 99 |

| 4 | Acrylonitrile | 71 |

| Data derived from studies on tandem Diels-Alder cycloadditions. researchgate.net |

The synthetic utility of the vinyl bromide cycloadducts derived from this compound is significantly enhanced by their use in tandem, or one-pot, reaction sequences. researchgate.netacs.orgbeilstein-journals.org The carbon-bromine bond in the cycloadduct is perfectly poised for participation in transition metal-catalyzed cross-coupling reactions. researchgate.netacs.orgresearchgate.net This strategy allows for the initial construction of the cyclohexene core via the Diels-Alder reaction, followed by the introduction of additional complexity and diverse functional groups through cross-coupling. researchgate.netacs.org

A prominent example of this tandem approach is the sequence involving a Diels-Alder cycloaddition followed by a Stille cross-coupling reaction. researchgate.netacs.org After the initial Lewis acid-catalyzed formation of the vinyl bromide cycloadduct, a palladium catalyst and an organostannane reagent are introduced. researchgate.netunito.it The palladium catalyst facilitates the coupling of the vinyl bromide with the organostannane, replacing the bromine atom with the organic group from the tin reagent. researchgate.net

This tandem Diels-Alder/Stille cross-coupling process is highly efficient, proceeds in good yields, and is tolerant of a wide range of functional groups. researchgate.netacs.org It provides a powerful method for synthesizing complex, substituted cyclohexenes with precise control over the final alkene regiochemistry. researchgate.netacs.org

Table 3: Example of a Tandem Diels-Alder/Stille Cross-Coupling Sequence This table outlines the steps and reagents for a representative tandem reaction, starting from the diene and dienophile to the final cross-coupled product.

| Step | Reactants | Reagents | Product | Yield (%) |

| 1 (Diels-Alder) | 2-Bromo-1,3-diene derivative + N-phenylmaleimide | SnCl₄ | Vinyl bromide cycloadduct | 95 |

| 2 (Stille Coupling) | Vinyl bromide cycloadduct + (Tributylstannyl)acetylene | Pd₂(dba)₃, P(furyl)₃ | Alkyne-substituted cycloadduct | 81 |

| Data derived from studies on tandem Diels-Alder/cross-coupling sequences. researchgate.net |

Tandem Diels-Alder/Transition Metal Cross-Coupling Sequences

Concurrent Cycloaddition and Suzuki Cross-Coupling

A notable application of this compound is its use in tandem reaction sequences that combine a Diels-Alder cycloaddition with a subsequent transition metal-catalyzed cross-coupling reaction. researchgate.net This approach streamlines the synthesis of complex cyclic molecules.

In a typical sequence, this compound first acts as the diene in a Diels-Alder reaction with a suitable dienophile. This cycloaddition is often catalyzed by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), titanium tetrachloride (TiCl₄), or tin tetrachloride (SnCl₄), to achieve high yields and good to excellent endo diastereoselectivity. researchgate.net The product of this step is a vinyl bromide cycloadduct.

This intermediate vinyl bromide is then subjected to a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, without the need for isolation. researchgate.net The Suzuki coupling, for instance, involves the reaction of the vinyl bromide with an organoboron compound in the presence of a palladium catalyst and a base. This tandem strategy has been successfully employed in the synthesis of highly substituted cyclohexene derivatives and the core structures of natural products like portimines. researchgate.net

Table 1: Examples of Tandem Diels-Alder/Cross-Coupling Reactions with this compound Derivatives

| Diene | Dienophile | Coupling Partner | Catalyst System | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| This compound | Activated Alkenes | Arylboronic acids | 1. Lewis Acid (e.g., BF₃·OEt₂) 2. Pd Catalyst (e.g., Pd₂(dba)₃) | Substituted Cyclohexenes | >70% | researchgate.net |

| This compound | Activated Alkenes | Organostannanes | 1. Lewis Acid (e.g., SnCl₄) 2. Pd Catalyst (e.g., Pd(PPh₃)₄) | Substituted Cyclohexenes | Good | researchgate.net |

Dual Functionality of the Bromine Substituent as Directing Group and Nucleofuge

The bromine atom in this compound plays a crucial dual role that is central to its synthetic utility, particularly in tandem reactions. It functions as both a regiochemical directing group during cycloaddition reactions and as an effective nucleofuge (leaving group) in subsequent cross-coupling reactions. researchgate.net

During the Diels-Alder reaction, the electron-withdrawing nature and position of the bromine substituent on the diene backbone influence the regioselectivity of the cycloaddition. masterorganicchemistry.com When an unsymmetrical diene like this compound reacts with an unsymmetrical dienophile, the bromine atom helps to favor the formation of the "para" regioisomer (1,4-adduct) over the "meta" (1,3-adduct). masterorganicchemistry.com This directing effect provides control over the connectivity of the resulting cyclohexene ring. researchgate.net

Following the cycloaddition, the bromine atom, now part of a vinyl bromide moiety in the cycloadduct, serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions. researchgate.net In processes like the Suzuki or Stille couplings, the palladium catalyst inserts into the carbon-bromine bond in the oxidative addition step, initiating the catalytic cycle that leads to the formation of a new carbon-carbon bond. uwindsor.ca

This dual functionality is highly efficient from a synthetic standpoint. It eliminates the need for installing a temporary directing group for the cycloaddition and then replacing it with a leaving group for the cross-coupling. researchgate.net By using the same bromine atom for both purposes, the reaction sequence is more atom-economical and streamlined. researchgate.net

Cross-Coupling Reactions (Beyond Tandem Sequences)

Beyond its use in tandem sequences, this compound is a versatile substrate for various standalone palladium-catalyzed cross-coupling reactions, enabling the formation of a wide array of substituted dienes.

Palladium-Catalyzed Coupling Reactions with Organometallic Reagents

This compound readily participates in several types of palladium-catalyzed cross-coupling reactions, which are foundational methods for carbon-carbon bond formation. nih.gov These reactions generally proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. uwindsor.ca

Suzuki-Miyaura Coupling: This reaction pairs the vinyl bromide of this compound with an organoboron reagent, typically a boronic acid or ester. nih.gov The reaction is usually carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base. researchgate.netnih.gov It is known for its mild conditions and tolerance of a wide range of functional groups. mdpi.com

Stille Coupling: In the Stille reaction, this compound is coupled with an organotin compound (organostannane). researchgate.net This method is also catalyzed by palladium complexes and is valued for its versatility, though concerns about the toxicity of tin byproducts exist. researchgate.net

Sonogashira Coupling: This reaction involves the coupling of this compound with a terminal alkyne. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base. wikipedia.orggold-chemistry.org This method is a powerful tool for synthesizing conjugated enynes. organic-chemistry.org Copper-free versions of the Sonogashira coupling have also been developed. organic-chemistry.org

Negishi Coupling: This involves the reaction with an organozinc reagent. nih.gov Palladium or nickel catalysts are commonly used, and the reaction is known for the high reactivity of the organozinc partner. nih.gov

Hiyama Coupling: This coupling uses an organosilicon compound, such as an organosilanol or organohalosilane. nih.gov The reaction is activated by a fluoride (B91410) source or a Brønsted base. nih.gov

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Coupling Reaction | Organometallic Reagent | Typical Catalyst/Co-catalyst | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Pd(0) or Pd(II) complex, Base | Mild conditions, functional group tolerance, low toxicity. uwindsor.camdpi.com |

| Stille | Organostannane (e.g., R-SnBu₃) | Pd(0) complex | Versatile, but tin reagent toxicity is a concern. researchgate.net |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0) complex, Cu(I) salt, Amine base | Forms C(sp)-C(sp²) bonds; synthesizes conjugated enynes. wikipedia.orglibretexts.org |

| Negishi | Organozinc (e.g., R-ZnX) | Pd(0) or Ni(0) complex | High reactivity of organozinc reagent. nih.gov |

Carbon-Carbon Bond Formation Strategies

The palladium-catalyzed reactions mentioned above represent the primary strategies for forming new carbon-carbon bonds starting from this compound. The choice of coupling partner dictates the type of substituent introduced onto the diene framework. For instance, Suzuki coupling is excellent for introducing aryl or vinyl groups, while Sonogashira coupling specifically installs alkynyl moieties. nih.govwikipedia.org

Another relevant strategy is the Heck reaction, although less commonly cited for this specific substrate. The Heck reaction couples the vinyl bromide with an alkene in the presence of a palladium catalyst and a base, which would result in the formation of a more extended conjugated system.

These cross-coupling methods allow for the modular construction of complex polyene systems by sequentially adding different organic fragments to the this compound scaffold. acs.orgnih.gov

Elimination Reactions for Conjugated Diene Generation

While this compound is itself a conjugated diene, elimination reactions are more relevant to its synthesis rather than its subsequent reactions. The synthesis of conjugated dienes, including this compound, can be achieved through dehydrohalogenation of suitable precursors like allylic halides. jove.com For example, the elimination of hydrogen bromide (HBr) from a dibrominated butane (B89635) isomer under basic conditions can yield this compound.

Furthermore, derivatives of this compound can undergo elimination. For example, if the initial diene is further functionalized, a subsequent elimination step could be envisioned to extend the conjugated system. However, the primary role of this compound in synthesis is as a building block, not as a precursor for elimination. A more direct application involves the elimination reaction of allylic halides, such as 3-bromo-1-butene, which can be a synthetic route to 1,3-butadiene (B125203) itself. rsc.org

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on vinylic halides like this compound are generally difficult and less common than cross-coupling reactions. The direct Sₙ2 displacement of the bromide is disfavored because the nucleophile would have to approach in the plane of the double bond, which is sterically hindered. masterorganicchemistry.com Additionally, the formation of a vinylic carbocation required for an Sₙ1-type mechanism is energetically unfavorable. vaia.com

However, under certain conditions, nucleophilic substitution can occur through alternative mechanisms:

Addition-Elimination: A strong nucleophile can add to the conjugated system to form a resonance-stabilized carbanion intermediate. Subsequent elimination of the bromide ion would lead to the substituted product.

Sₙ2' Reaction: Nucleophilic attack could potentially occur at the C4 position (the end of the conjugated system), with concomitant rearrangement of the double bond and expulsion of the bromide ion from the C2 position.

Despite these mechanistic possibilities, nucleophilic substitution is not the primary mode of reactivity for this compound. Palladium-catalyzed cross-coupling reactions provide a much more general and efficient pathway for forming new bonds at the C2 position. nih.govekb.eg

Advanced Spectroscopic and Structural Characterization of 2 Bromo 1,3 Butadiene Reactions and Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds, and it is particularly powerful in characterizing the products of reactions involving 2-bromo-1,3-butadiene. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, allowing for the unambiguous determination of isomerism in reaction products. uobasrah.edu.iq

In reactions such as Diels-Alder cycloadditions, this compound can lead to various regioisomers and stereoisomers. For instance, the cycloaddition with dienophiles can result in endo and exo products, which are diastereomers with distinct NMR spectra. researchgate.net The spatial relationships between protons, captured by coupling constants (J-values), and the chemical environment of each proton and carbon, reflected in their chemical shifts (δ), are key to assigning the correct structure. uobasrah.edu.iqrsc.org For example, in the Diels-Alder reaction between 1,2,3,4-tetrabromo-5,5-dimethoxycyclopentadiene and 1,3-butadiene (B125203) (generated in situ), ¹H NMR spectroscopy was crucial in establishing the relative stereochemistry of the resulting diastereomeric bis-adducts. beilstein-journals.org

The regioselectivity of addition reactions, such as the addition of HBr to a butadiene system, can also be resolved using NMR. The addition can occur in a 1,2- or 1,4-fashion, leading to products with different placements of the bromine atom and the double bond. masterorganicchemistry.com These regioisomers have unique sets of proton and carbon signals. For example, the protons adjacent to the bromine atom would exhibit a characteristic downfield shift. Similarly, the vinylic protons in the 1,2-adduct (a terminal double bond) would show different chemical shifts and coupling patterns compared to those in the 1,4-adduct (an internal double bond). masterorganicchemistry.com

Detailed analysis of ¹H and ¹³C NMR spectra, often supplemented by two-dimensional NMR techniques like COSY, HSQC, and HMBC, allows chemists to piece together the connectivity and stereochemistry of complex molecules derived from this compound. nsf.gov

Interactive Table 4.1.1: Illustrative ¹H and ¹³C NMR Data for Butadiene Derivatives Note: Data is representative and can vary based on solvent and specific molecular structure.

| Compound/Fragment | Nucleus | Typical Chemical Shift (δ, ppm) | Remarks |

|---|---|---|---|

| (Z)-1-Cyano-1,3-butadiene | ¹H | 5.5-7.0 | Complex multiplets for vinylic protons. nsf.gov |

| (E,E)-N1,N2-bis(2,6-diethylphenyl)ethane-1,2-diimine | ¹H | 8.00 (s, 2H, H-C=N) | A sharp singlet for the imine protons. rsc.org |

| ¹³C | 163.1 (s, C=N) | Characteristic downfield signal for the imine carbon. rsc.org | |

| Prenyl Cinnamate | ¹H | 1.73 & 1.77 (s, 6H, 2xCH₃) | Singlets for the two non-equivalent methyl groups of the prenyl moiety. aip.org |

| ¹³C | 118.85 & 138.78 | Signals for the double bond carbons of the prenyl group. aip.org |

Mass Spectrometry (MS) for Reaction Product Identification and Pathway Confirmation

Mass spectrometry (MS) is a vital analytical tool for determining the molecular weight of reaction products and for confirming proposed reaction pathways by analyzing fragmentation patterns. ias.ac.in For products derived from this compound, MS is particularly informative due to the characteristic isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. docbrown.info Consequently, any molecular ion or fragment containing a single bromine atom will appear as a pair of peaks (M+ and M+2) of nearly equal intensity, separated by two mass units (m/z). This doublet is a clear indicator of the presence of bromine in the molecule. docbrown.infoiitd.ac.in

In addition to confirming the presence of bromine, the fragmentation pattern provides a fingerprint of the molecule's structure. In electron impact (EI) mass spectrometry, the molecular ion can break apart into smaller, stable charged fragments. The analysis of these fragments helps to piece together the original structure. For instance, in reactions of butadiene derivatives, fragmentation can occur via cleavage of C-C bonds, leading to the loss of stable alkyl or allyl radicals. The resulting fragment ions provide clues about the branching and substitution pattern of the carbon skeleton. libretexts.orgresearchgate.net

For example, in studies of the CH + propene reaction, synchrotron photoionization mass spectrometry was used to distinguish between C₄H₆ isomers like 1,3-butadiene and 1,2-butadiene (B1212224) by comparing their photoionization spectra with those of known standards. scispace.com This high-resolution technique allows for the quantitative analysis of product branching fractions in complex reaction mixtures. scispace.comacs.org Similarly, the reaction products of this compound can be identified by comparing their fragmentation patterns to databases or to the spectra of synthesized standards. aip.org

Interactive Table 4.2.1: Common Fragment Ions in Mass Spectra of Bromo-Butane/Butene Derivatives

| m/z Value | Ion Formula | Interpretation |

|---|---|---|

| 136/138 | [C₄H₉Br]⁺ | Molecular ion peak for bromobutane, showing the Br isotope pattern. docbrown.info |

| 134/136 | [C₄H₇Br]⁺ | Molecular ion peak for bromobutene. |

| 57 | [C₄H₉]⁺ | Loss of a bromine radical from the bromobutane molecular ion. docbrown.info |

| 55 | [C₄H₇]⁺ | Loss of a bromine radical from the bromobutene molecular ion. |

Fourier Transform Infrared (FT-IR) Spectroscopy in Monitoring Functional Group Transformations

Fourier Transform Infrared (FT-IR) spectroscopy is an effective method for monitoring the progress of a chemical reaction by observing the disappearance of reactant functional groups and the appearance of product functional groups. jascoinc.com The vibrations of chemical bonds absorb infrared radiation at specific frequencies, providing a characteristic spectrum of the molecule's functional groups. ipolytech.co.ukscience.gov

For reactions involving this compound, FT-IR can track changes in key vibrational modes. The starting material exhibits characteristic absorption bands for C-H stretching and bending, C=C stretching of the conjugated diene system, and the C-Br stretching vibration.

C=C Stretching: The conjugated diene system typically shows one or two bands in the 1580-1650 cm⁻¹ region.

C-Br Stretching: The carbon-bromine bond usually has a characteristic absorption in the fingerprint region, between 600 and 500 cm⁻¹. docbrown.info

=C-H Bending: Out-of-plane (=C-H) bending vibrations are strong and can help identify the substitution pattern of the double bonds (e.g., terminal =CH₂ groups absorb near 910 cm⁻¹). ipolytech.co.uk

During a reaction like polymerization, the intensity of the absorption bands corresponding to the C=C double bonds of the monomer will decrease over time. ipolytech.co.ukaston.ac.uk In a Diels-Alder reaction, the conjugated diene system is consumed, leading to the disappearance of its characteristic peaks and the appearance of new peaks corresponding to the newly formed cyclohexene (B86901) ring. If other functional groups are introduced, such as hydroxyl (-OH), carbonyl (C=O), or nitrile (-CN), they will give rise to new, strong, and characteristic absorption bands in the spectrum. nih.govmdpi.com

The use of an attenuated total reflectance (ATR) probe allows for in situ monitoring, where spectra can be collected directly from the reaction mixture at regular intervals without the need for sample preparation. jascoinc.comacs.org This provides real-time kinetic data and insight into the reaction mechanism.

Interactive Table 4.3.1: Key FT-IR Absorption Bands for Monitoring Reactions of this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |

|---|---|---|---|

| Alkene (C=C) | Stretching | 1600-1680 | Indicates the presence of double bonds; decreases during polymerization or cycloaddition. ias.ac.in |

| Vinyl group (=CH₂) | C-H out-of-plane bend | 910-990 | Characteristic of a terminal double bond in the diene. ipolytech.co.uk |

| Bromoalkane (C-Br) | Stretching | 500-600 | Confirms the presence of the bromo-substituent. docbrown.info |

| Nitrile (C≡N) | Stretching | 2210-2260 | Strong, sharp peak indicating the introduction of a nitrile group. nsf.gov |

| Carbonyl (C=O) | Stretching | 1680-1750 | Strong peak indicating the formation of a ketone, aldehyde, or ester. nih.gov |

X-ray Crystallography for Definitive Structural Determination of Derivatives

While spectroscopic methods like NMR provide powerful evidence for molecular structure, X-ray crystallography offers the most definitive and unambiguous proof for compounds that can be grown as single crystals. This technique determines the precise three-dimensional arrangement of atoms in a crystal lattice by analyzing the diffraction pattern of X-rays passing through it.

For complex reaction products derived from this compound, particularly those with multiple stereocenters, X-ray crystallography is invaluable. In the context of Diels-Alder reactions, which can produce a mixture of diastereomers, isolating one isomer and determining its crystal structure provides absolute confirmation of its relative stereochemistry (endo vs. exo, syn vs. anti). beilstein-journals.orgnih.gov For example, the relative stereochemistry of diastereomeric bis-adducts formed from a tetrahalo-cyclopentadiene and butadiene was unequivocally established by single-crystal X-ray diffraction. beilstein-journals.org

The technique has also been used to characterize novel organometallic complexes and other derivatives of substituted butadienes. acs.orgmdpi.com For instance, the crystal structures of silatrane- and catechol-substituted silyl-butadienes have been determined, providing precise bond lengths and angles that are not accessible through other methods. acs.org Similarly, the structures of various iminopyridine-based metal complexes used in butadiene polymerization have been confirmed by X-ray crystallographic analysis. mdpi.com This level of structural detail is crucial for understanding reaction mechanisms and structure-activity relationships. rsc.org

Computational and Theoretical Investigations of 2 Bromo 1,3 Butadiene Systems

Electronic Structure Analysis

The electronic characteristics of 2-bromo-1,3-butadiene are fundamental to understanding its behavior in chemical reactions. Computational techniques offer a powerful lens through which to view these properties.

Frontier Molecular Orbital (FMO) Theory and HOMO-LUMO Interactions

Frontier Molecular Orbital (FMO) theory is a key tool for predicting the reactivity and selectivity of molecules. researchgate.net It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net For this compound, the energies and shapes of these orbitals dictate how it interacts with other chemical species.

In Diels-Alder reactions, the interaction between the HOMO of the diene and the LUMO of the dienophile (or vice versa) is crucial. acs.org The energy gap between these frontier orbitals influences the reaction's feasibility and rate. researchgate.net For instance, in the Diels-Alder reaction between substituted 1,3-butadienes and 2-bromocyclobutenone, the asynchronous and early nature of the transition state was clarified through FMO analysis. acs.org The analysis of HOMO and LUMO energies helps in understanding the electronic and optical properties of molecules. researchgate.net

| Orbital | Description | Significance in Reactions |

| HOMO | Highest Occupied Molecular Orbital | Acts as an electron donor. Its energy level indicates the molecule's ability to donate electrons. |

| LUMO | Lowest Unoccupied Molecular Orbital | Acts as an electron acceptor. Its energy level indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO | A smaller gap generally correlates with higher reactivity. |

Electron Localization Function (ELF) and Natural Population Analysis (NPA)

The Electron Localization Function (ELF) provides a method for mapping the electron localization in a molecule, offering a visual representation of chemical bonds and lone pairs. This topological analysis can elucidate reaction mechanisms. For instance, in a [5+2] cycloaddition, ELF analysis has shown the reaction to proceed through a two-step, single-step mechanism. researchgate.net

Natural Population Analysis (NPA) is used to calculate the atomic charges and electron distribution within a molecule. This information is valuable for understanding the polarity of bonds and the electrostatic potential of the molecule, which in turn influences its interaction with other polar molecules and its reactivity in various chemical environments.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and ground state properties of molecules. acs.org DFT calculations have been employed to study the Diels-Alder reaction of substituted butadienes, providing insights into the reaction mechanism and the nature of the transition state. acs.org For example, calculations at the M06-2X/6-31+g** level of theory were used to study the reaction between substituted 1,3-butadienes and 2-bromocyclobutenone. acs.org

DFT methods are also used to predict the relative energies of different isomers and conformers. For monohalogenated butadienes, including this compound, DFT calculations have shown that the s-trans conformation is the most stable. researchgate.net

Reaction Mechanism Elucidation

Understanding the step-by-step process of a chemical reaction is a central goal of computational chemistry. For this compound, these methods can map out the energetic landscape of its reactions.

Potential Energy Surface (PES) Mapping of Reaction Pathways

A Potential Energy Surface (PES) is a multidimensional surface that represents the energy of a molecule or a system of molecules as a function of its geometry. By mapping the PES, chemists can identify the most likely pathways for a reaction to follow. For reactions involving butadiene derivatives, such as the addition of HBr, PES mapping helps to understand the formation of different isomeric products. mckendree.edu The study of the Ċ4H7 potential energy surface is crucial for understanding the kinetics of reactions involving 1,3-butadiene (B125203). universityofgalway.ie

Transition State Characterization and Activation Barrier Determination

A transition state is the highest energy point along the reaction coordinate, representing the bottleneck of the reaction. Characterizing the geometry and energy of the transition state is essential for understanding the reaction mechanism and calculating the activation energy. acs.org For the Diels-Alder reaction of substituted butadienes, the transition state was found to be concerted and asynchronous. acs.org The activation barrier, which is the energy difference between the reactants and the transition state, determines the rate of the reaction. Lower activation barriers lead to faster reactions. acs.org In the reaction of substituted butadienes with 2-bromocyclobutenone, the presence of intermolecular hydrogen bonding was found to lower the activation barrier. acs.org

| Parameter | Description | Significance |

| Transition State | A high-energy, unstable configuration of atoms that exists for a very short time during a chemical reaction. | Its structure provides insight into the mechanism of bond making and breaking. |

| Activation Energy | The minimum amount of energy required for reactants to transform into products. | Determines the rate of a chemical reaction; a lower activation energy means a faster reaction. |

Computational Studies on Concerted versus Stepwise Mechanisms

Computational chemistry provides powerful tools for elucidating the intricate details of reaction mechanisms, particularly in distinguishing between concerted and stepwise pathways. For reactions involving this compound, such as cycloadditions, theoretical studies are crucial for understanding how the bromine substituent influences the potential energy surface.

Density Functional Theory (DFT) is a commonly employed method to investigate these mechanistic questions. nih.gov Researchers can model the geometries and energies of reactants, products, transition states, and any potential intermediates. researchgate.net A concerted mechanism is characterized by a single transition state connecting reactants directly to products. In contrast, a stepwise mechanism involves one or more intermediates, each with its own associated transition states. researchgate.netnih.gov

In the context of Diels-Alder reactions, the quintessential reaction of 1,3-dienes, the debate between a synchronous, concerted pathway and a two-step diradical mechanism has been a subject of extensive computational study. researchgate.netacs.org For the parent reaction of 1,3-butadiene and ethylene, calculations have shown the concerted pathway to be energetically favored over the stepwise route. researchgate.net However, the introduction of substituents on the diene or dienophile can significantly alter the energy landscape. nih.govresearchgate.net

Computational studies on substituted butadienes have shown that substituents can stabilize the diradical intermediates of a stepwise process, lowering the activation energy for this pathway. researchgate.net The energy difference between the concerted transition state and the stepwise pathway can become very small, suggesting that the two mechanisms may compete. researchgate.net In some cases, refined calculations have shown a slight preference for a stepwise mechanism where earlier models predicted a concerted one. researchgate.net The nature of the dienophile also plays a critical role; highly reactive or antiaromatic dipolarophiles, for example, are particularly disposed to promote stepwise diradical pathways. nih.gov For this compound, the bromine atom can influence the electronic structure and stability of potential intermediates, making computational analysis essential to determine the favored reaction pathway. researchgate.net

Table 1: Factors Influencing Concerted vs. Stepwise Pathway Preference (Based on Computational Studies)

| Factor | Influence on Mechanism | Computational Observation | Reference |

| Substituents | Electron-donating or radical-stabilizing groups on the diene. | Can lower the energy barrier for the stepwise pathway by stabilizing the diradical intermediate. | researchgate.net |

| Reactant Strain | Highly strained or antiaromatic dienophiles/dipolarophiles. | Promotes stepwise pathways by lowering the energy of the initial bond formation step. | nih.gov |

| Reaction Type | Dehydro-Diels-Alder (e.g., diyne + ene). | The energy difference between concerted and stepwise pathways can diminish significantly, leading to competing mechanisms. | researchgate.net |

| Solvent | Explicit solvent models in calculations. | Can preferentially stabilize charged or polar intermediates in a stepwise process, though this is a complex computational challenge. | uomustansiriyah.edu.iq |

Application of Kinetic Isotope Effects (KIEs) in Mechanistic Probes

Kinetic Isotope Effects (KIEs) serve as a powerful experimental probe that, when combined with computational results, can provide deep insights into reaction mechanisms. nih.gov A KIE is the change in the rate of a reaction when an atom in the reactant is replaced by one of its heavier isotopes (e.g., hydrogen with deuterium). dalalinstitute.com This effect arises because the heavier isotope forms a stronger bond with a lower zero-point vibrational energy, requiring more energy to break. dalalinstitute.com

KIEs are broadly classified into two types:

Primary KIEs: Observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. Values are typically greater than 1 (kL/kH > 1, a "normal" KIE). dalalinstitute.com

Secondary KIEs: Occur when the isotopically substituted atom is not directly involved in bond breaking or formation in the rate-determining step, but its environment changes. These effects are generally smaller than primary KIEs and can be normal (kL/kH > 1) or inverse (kL/kH < 1). dalalinstitute.comoup.com

In the study of concerted versus stepwise mechanisms, KIEs are invaluable. For example, in a concerted Diels-Alder reaction, small secondary KIEs are expected at the sites of new bond formation. In a stepwise mechanism, the formation of the first bond is the rate-determining step. A significant primary KIE would be expected if a C-H bond at a reacting center is broken in this step, while secondary KIEs would provide information about the nature of the intermediate. nih.gov The absence of a primary KIE can also be mechanistically informative, suggesting that the C-H bond is not broken in the rate-limiting step. researchgate.net

Experimental KIE data provide a benchmark for theoretical models. Computational chemists can calculate theoretical KIEs from the vibrational frequencies of the reactants and the transition state structures for both concerted and stepwise pathways. Agreement between the experimentally measured KIE and the calculated KIE for one of the proposed mechanisms lends strong support to that pathway. nih.gov This combination of experimental and computational approaches was used to explore the mechanistic shift between concerted and stepwise pathways in elimination reactions, revealing a dependence on both temperature and substituents. nih.gov

Table 2: General Interpretation of Kinetic Isotope Effects (KIEs)

| KIE Value (kL/kH) | Type | General Interpretation | Reference |

| > 1.5 | Primary | Significant bond breaking involving the isotope occurs in the rate-determining transition state. | dalalinstitute.comoup.com |

| 1.0 - 1.25 | Secondary | Change in hybridization from sp2 to sp3 at the isotopic center in the transition state. | dalalinstitute.comoup.com |

| ~ 1.0 | None/Small Secondary | No bond breaking at the isotopic center in the rate-determining step; minimal change in the local environment. | researchgate.net |

| < 1.0 (Inverse) | Secondary | Change in hybridization from sp3 to sp2; or increased steric crowding at the isotopic center in the transition state. | dalalinstitute.com |

Theoretical Prediction of Reactivity and Selectivity in Novel Transformations

Beyond determining a reaction's mechanism, computational chemistry is a predictive tool for forecasting the reactivity and selectivity of compounds like this compound in new transformations. mdpi.com Using DFT, it is possible to screen potential reactions and predict outcomes before they are attempted in the laboratory. conicet.gov.ar

A key approach involves the use of conceptual DFT, which defines global and local reactivity indices based on the electronic structure of the reactants. researchgate.net

Global Reactivity Indices: Properties like electronic chemical potential (μ), chemical hardness (η), and electrophilicity (ω) are calculated for the entire molecule. These indices help to classify this compound and its potential reaction partners as electrophiles or nucleophiles, predicting the feasibility of a polar reaction between them. conicet.gov.arresearchgate.net

Local Reactivity Indices: To predict regioselectivity (where on the molecule the reaction will occur), local indices such as Parr functions (Pk+ and Pk−) are used. These functions identify the most electrophilic and nucleophilic sites within a molecule. researchgate.net For an unsymmetrical diene like this compound, these indices can predict which carbon atom is more likely to react with a given dienophile.

Another powerful predictive method involves the direct calculation of activation energies for all possible reaction pathways. mdpi.com For a proposed transformation of this compound, chemists can model the transition states for the formation of each possible regioisomeric or stereoisomeric product. According to transition state theory, the product formed via the lowest-energy activation barrier will be the major product. researchgate.net This approach has been successfully used to predict site selectivity in nucleophilic aromatic substitutions and is directly applicable to cycloaddition or cross-coupling reactions involving this compound. researchgate.netmdpi.com These predictive studies allow for the rational design of experiments, focusing on conditions that favor the formation of a desired product.

Table 3: Theoretical Descriptors for Predicting Reactivity and Selectivity

| Descriptor | Type | Predicted Property | Application to this compound | Reference |

| Electrophilicity Index (ω) | Global | Overall electrophilic character of a molecule. | Predicts how readily the diene will accept electrons from a dienophile. | researchgate.net |

| Nucleophilicity Index (N) | Global | Overall nucleophilic character of a molecule. | Predicts how readily the diene will donate electrons to an electrophilic dienophile. | conicet.gov.ar |

| Parr Functions (Pk+, Pk−) | Local | Identifies the most electrophilic/nucleophilic atomic sites in a molecule. | Predicts which carbon atom (C1, C2, C3, or C4) is the most likely site of initial attack. | researchgate.net |

| Activation Energy (ΔG‡) | Pathway-Specific | The free energy barrier for a specific reaction pathway. | Comparison of ΔG‡ for endo vs. exo or different regioisomeric pathways predicts the major product. | researchgate.netmdpi.com |

Synthetic Applications and Strategic Utility of 2 Bromo 1,3 Butadiene

Construction of Complex Carbocyclic Architectures

2-Bromo-1,3-butadiene is a powerful reagent for forging intricate carbocyclic frameworks, which form the core of numerous natural products and biologically active molecules. Its primary application in this context is through the Diels-Alder reaction, a cornerstone of cyclic compound synthesis.

Stereoselective Synthesis of Substituted Cyclohexenes

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a premier method for constructing six-membered rings. acs.orgsigmaaldrich.com this compound serves as an effective diene in these reactions. The presence of the bromine atom at the C2 position makes the diene an effective substrate for tandem Diels-Alder/transition metal cross-coupling sequences. researchgate.netresearchgate.net

Intermolecular cycloaddition of 2-bromo-1,3-dienes with activated dienophiles can be catalyzed by Lewis acids (e.g., BF₃·OEt₂, TiCl₄, SnCl₄), proceeding in high yields with good to excellent endo diastereoselectivity. researchgate.net This process generates vinyl bromide cycloadducts, which are versatile intermediates. researchgate.net The bromine atom not only directs the cycloaddition but also provides a site for further functionalization, allowing for precise control over the final substitution pattern of the cyclohexene (B86901) ring. researchgate.net This method has been used to access novel substituted cyclohexene products through subsequent Stille and Suzuki cross-couplings. researchgate.net The significant potential of these reactions demonstrates their utility in building highly functionalized cyclohexenes. acs.org

| Reaction Type | Catalyst | Key Feature | Outcome |

| Diels-Alder Cycloaddition | Lewis Acid (e.g., TiCl₄, SnCl₄) | High endo diastereoselectivity | Vinyl bromide cycloadducts in high yield researchgate.net |

| Tandem Diels-Alder/Cross-Coupling | Lewis Acid / Pd Catalyst | Bromine as directing group and nucleofuge | Diverse substituted cyclohexenes researchgate.net |

Assembly of Spirocyclic Frameworks (e.g., Portimine Cores)

A significant application of this compound is in the synthesis of spirocyclic systems, a structural motif present in many complex natural products. The synthesis of the spiroimine core of portimines A and B, marine toxins with potent biological activities, provides a compelling example. researchgate.netrsc.orgrsc.org The spirocyclic imine fragment is considered a crucial component of the active pharmacophore of these toxins. acs.orgacs.org

The synthetic strategy often involves a Diels-Alder reaction between this compound (or a derivative) and a carefully chosen dienophile to construct the foundational cyclohexene ring. researchgate.netrsc.org In one approach, a scalable Diels-Alder addition of this compound to a symmetrical malonate dienophile was utilized. researchgate.netrsc.orgrsc.org The resulting cycloadduct underwent a diastereoselective lactonization, which was crucial for differentiating the two carbonyl groups of the malonate. rsc.orgrsc.org This lactone intermediate was then elaborated into a functionalized spirolactam, a key precursor to the portimine spiroimine core. rsc.orgrsc.org

To overcome challenges with stereocontrol in the initial cycloaddition, alternative dienophiles have been developed. acs.org A novel γ-hydroxymethyl-α,β-butenolide dienophile enabled a highly diastereoselective Diels-Alder reaction, facilitating an asymmetric synthesis of the spirocyclic imine fragment of portimine A. acs.org

Key Steps in Portimine Spirocyclic Core Synthesis

| Step | Reagents | Intermediate/Product | Purpose |

|---|---|---|---|

| Diels-Alder Reaction | This compound, symmetrical malonate dienophile | Cyclohexene malonate | Forms the six-membered ring researchgate.netrsc.org |

| Diastereoselective Lactonization | L-proline (catalyst) | Lactone | Differentiates the malonate carbonyls and sets key stereochemistry rsc.org |

| Elaboration | NaBH₄, and further steps | Functionalized spirolactam | Builds the spirocyclic framework rsc.orgrsc.org |

| Alternative Diels-Alder | Diene 18, γ-hydroxymethyl-α,β-butenolide 17 | Highly functionalized lactone-ester 23 | Achieves high diastereoselectivity for an asymmetric synthesis acs.orgacs.org |

Precursor for Advanced Organic Intermediates

The vinyl bromide cycloadducts formed from the Diels-Alder reactions of this compound are not merely end products but serve as valuable and advanced organic intermediates. researchgate.net The carbon-bromine bond is a versatile functional handle that can be readily transformed through a variety of reactions, most notably transition metal-catalyzed cross-coupling reactions. researchgate.net

This tandem Diels-Alder/cross-coupling strategy allows for the introduction of diverse substituents at the C2 position of the cyclohexene ring with complete control of the alkene regiochemistry. researchgate.net The vinyl bromide intermediates readily undergo Stille and Suzuki cross-couplings under standard conditions, producing highly substituted cyclohexenes in good yields. researchgate.net This two-stage process, where a ring is first formed and then decorated, is highly efficient. It avoids the extra steps often required to install and remove more common activating groups like silyl (B83357) enol ethers. researchgate.net For example, after the formation of the spirocyclic core of portimines, a Stille coupling was used to install a required vinyl group. acs.orgacs.org

| Cross-Coupling Reaction | Reagents | Product Type |

| Stille Coupling | Tributylvinyltin, Pd catalyst | Vinyl-substituted cyclohexene acs.orgacs.org |

| Suzuki Coupling | Organoboron compounds, Pd catalyst | Aryl- or alkyl-substituted cyclohexene researchgate.net |

Development of Diverse Molecular Scaffolds for Chemical Research

The synthetic utility of this compound extends to the generation of diverse molecular scaffolds for broader chemical research, particularly in medicinal chemistry and drug discovery. ump.edu.pl The ability to construct highly functionalized and stereochemically complex cyclohexenes and spirocycles makes it a valuable tool for diversity-oriented synthesis. researchgate.netump.edu.pl

The spirocyclic imine motif, as seen in portimines, is a distinctive feature of a class of natural products that have attracted significant attention from synthetic and medicinal chemists due to their complex structures and promising biological activities. rsc.org The strategies developed using this compound provide robust access to these important spiroimine fragments. acs.orgrsc.org The resulting molecular scaffolds serve as platforms for synthesizing libraries of related compounds, which can be screened for various biological activities. For instance, the 4-thiazolidinone (B1220212) core, another privileged scaffold, can be incorporated into complex structures, and the principles of creating diversity from a common intermediate are widely applied. ump.edu.pl The development of methods to access unique scaffolds, such as the synthesis of spirocyclic acyl-cyclohexenes, is of fundamental importance for preparing medicinally relevant compounds. acs.org

The tandem reaction sequences involving this compound demonstrate a powerful approach to building molecular complexity, providing access to novel chemical space for the development of new therapeutics and chemical probes. researchgate.netacs.org

Emerging Research Directions and Future Perspectives

Innovations in Catalytic Methods for 2-Bromo-1,3-butadiene Transformations

The development of novel catalytic methods is central to unlocking the full synthetic potential of this compound. A significant area of innovation involves tandem reactions, where the diene undergoes multiple transformations in a single operational sequence. One such powerful strategy is the tandem Diels-Alder/transition metal cross-coupling reaction. researchgate.net

In this approach, 2-bromo-1,3-butadienes serve as effective substrates where the bromine atom acts as both a directing group for the initial cycloaddition and a handle for subsequent cross-coupling. researchgate.net The initial intermolecular Diels-Alder cycloaddition with activated dienophiles is often catalyzed by Lewis acids, leading to vinyl bromide cycloadducts with high yield and diastereoselectivity. researchgate.net These intermediates can then participate in palladium-catalyzed cross-coupling reactions, such as Stille and Suzuki couplings, to introduce further molecular complexity. researchgate.net This tandem process is highly tolerant of various functional groups and provides excellent control over the final alkene regiochemistry. researchgate.net

The versatility of this methodology allows for the synthesis of complex molecular scaffolds, such as the spirocyclic core of portimines A and B, which are natural products with significant biological activities. researchgate.net

Table 1: Catalytic Systems for Tandem Diels-Alder/Cross-Coupling of this compound

| Reaction Step | Catalyst Type | Specific Examples | Role of Catalyst | Reference |

|---|---|---|---|---|

| Diels-Alder Cycloaddition | Lewis Acid | BF₃·OEt₂, TiCl₄, SnCl₄ | Activates the dienophile and directs the cycloaddition | researchgate.net |

| Cross-Coupling | Palladium Complex | Pd₂(dba)₃, Pd(PPh₃)₄ | Catalyzes Stille or Suzuki coupling at the C-Br bond | researchgate.net |

Future innovations may focus on developing even more active and selective catalysts, potentially using earth-abundant metals to replace palladium, and expanding the scope of compatible dienophiles and coupling partners. nih.govacs.org

Enantioselective Synthesis Strategies Utilizing this compound

Achieving stereocontrol, particularly enantioselectivity, in reactions involving this compound is a key frontier. While methods for the parent 1,3-butadiene (B125203) are more established, strategies for its substituted derivatives are emerging. acs.orgmanchester.ac.uk

One approach involves the use of chiral auxiliaries. For instance, the Schöllkopf bislactim ether method has been explored for the asymmetric synthesis of α-amino acids, although this has been demonstrated with the isomeric 4-bromo-1,2-butadiene. lmaleidykla.lt A more direct strategy involves asymmetric catalysis. Copper-catalyzed enantioselective borocyanation has been successfully applied to 1-aryl-1,3-butadienes, providing access to functionalized allylic nitriles with high enantiomeric excess. manchester.ac.uk This method demonstrates the potential for highly regio- and enantioselective functionalization of the diene system, a strategy that could be adapted for this compound. manchester.ac.uk

Similarly, enantioselective C2-allylation of benzimidazoles has been achieved using 1,3-diene pronucleophiles, including bromo-substituted phenyl-1,3-butadienes, catalyzed by copper hydride complexes. nih.gov Although only modest enantioselectivity was achieved with the bromo-substituted substrate in this specific case, it highlights a viable pathway for asymmetric C-C bond formation. nih.gov

Table 2: Examples of Enantioselective Reactions with Substituted Butadienes

| Reaction Type | Substrate | Catalyst System | Key Features | Reference |

|---|---|---|---|---|

| Borocyanation | 1-Aryl-1,3-butadienes | Copper/Chiral Ligand | Multicomponent reaction; high regio- and enantioselectivity. | manchester.ac.uk |

| C2-Allylation | 1-(3-bromophenyl)-1,3-butadiene | CuH/Chiral Ligand | Forms C-C bonds with heterocycles; creates chiral centers. | nih.gov |

| Dearomatization | 1,3-Butadienes | Photoexcited Pd-catalysis | Asymmetric biscarbonfunctionalization; creates spiroindolenines. | researchgate.net |

Future research will likely focus on the design of new chiral ligands and catalytic systems specifically tailored for this compound to achieve high enantioselectivity in a broader range of transformations, such as cycloadditions and other C-C bond-forming reactions. researchgate.netsfu.ca

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry and engineering are increasingly being applied to the synthesis and transformation of building blocks like this compound to enhance safety, reduce waste, and improve efficiency. kahedu.edu.inigitsarang.ac.in Key to this is the integration of continuous flow chemistry and the use of sustainable reaction media. rsc.orgbeilstein-journals.org

Flow chemistry offers significant advantages over traditional batch processing, including superior control over reaction parameters (temperature, pressure, and mixing), enhanced safety when handling reactive intermediates, and straightforward scalability. beilstein-journals.org For reactions involving this compound, flow reactors can enable precise control over exothermic processes or reactions with short-lived intermediates, often leading to higher yields and selectivities. beilstein-journals.org

In terms of sustainability, research is moving towards replacing hazardous organic solvents with more environmentally benign alternatives. rsc.orgmdpi.com For butadiene chemistry, this includes exploring reactions in water, polyethylene (B3416737) glycol (PEG), or greener organic solvents like propylene (B89431) carbonate. rsc.orgmdpi.com Furthermore, the development of recyclable catalytic systems is a core principle of green chemistry. rsc.org For palladium-catalyzed reactions of this compound, anchoring the catalyst to a solid support for use in a flow reactor or using solvent systems like PEG that allow for catalyst recycling could drastically reduce waste and cost. rsc.org The electrochemical dicarboxylation of 1,3-butadiene represents another sustainable approach that utilizes CO₂ as a feedstock, a strategy that could potentially be adapted for bromo-substituted dienes. beilstein-journals.org

Table 3: Advantages of Integrating Flow Chemistry and Sustainable Practices

| Approach | Benefit | Relevance to this compound Chemistry |

|---|---|---|

| Flow Chemistry | Enhanced safety, precise process control, improved yield and selectivity, easy scalability. | Better management of potentially exothermic cross-coupling or cycloaddition reactions. |

| Green Solvents | Reduced environmental impact, improved worker safety, potential for catalyst recycling. | Replacing traditional organic solvents in Diels-Alder or coupling reactions with alternatives like water or PEG. rsc.org |

| Recyclable Catalysts | Minimized waste of precious metals (e.g., Palladium), reduced cost. | Development of heterogeneous or reusable homogeneous catalysts for cross-coupling transformations. rsc.org |

| Renewable Feedstocks | Reduced reliance on fossil fuels, improved sustainability profile. | Utilizing 1,3-butadiene derived from biomass as a starting material for this compound synthesis. |

Computational Design and Optimization of New Reactions Involving Bromo-butadienes

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and designing novel chemical processes. escholarship.orgmuni.cz For reactions involving bromo-butadienes, theoretical studies can provide deep insights into reactivity, selectivity, and the role of catalysts, thereby accelerating the development of new synthetic methods.

Methods like Density Functional Theory (DFT) can be used to model the transition states of reactions such as the Diels-Alder cycloaddition of this compound. researchgate.net Such calculations help to predict the thermodynamics and kinetics of different reaction pathways, explaining observed regioselectivity and stereoselectivity. researchgate.netacs.org For instance, computational studies can elucidate why a particular isomer is formed preferentially by comparing the energy barriers of competing transition states. acs.org

Beyond understanding existing reactions, computational tools are being used to design new catalysts and optimize reaction conditions. frontiersin.orgulm.ac.id By modeling the entire catalytic cycle, researchers can screen potential catalysts in silico, identifying candidates with lower activation barriers or higher selectivity before committing to laboratory experiments. mdpi.com This approach can be applied to design novel palladium, nickel, or cobalt catalysts for cross-coupling or carbonylation reactions involving this compound. nih.govacs.org Furthermore, theoretical models can predict the outcomes of reactions under various conditions, guiding the optimization of temperature, pressure, and solvent for maximum yield and efficiency. rsc.org

Table 4: Application of Computational Methods in Diene Chemistry

| Computational Method | Application | Insights Gained for Bromo-butadiene Reactions | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Mechanism and Selectivity Studies | Prediction of favored regio- and stereoisomers in Diels-Alder reactions. | researchgate.net |

| Semi-empirical Methods (e.g., AM1) | Reaction Pathway Analysis | Elucidation of the most favorable pathways in successive cycloadditions. | acs.org |

| Ab initio/Master Equation Simulations | Kinetics and Branching Ratios | Prediction of product distributions in complex, multi-channel reactions. | rsc.org |

| Microkinetic Modeling | Catalyst and Process Optimization | Design of optimal reactor conditions and screening of novel catalyst structures. | frontiersin.org |

The future of this field lies in the tighter integration of computational design with experimental validation, creating a rapid and efficient cycle for the discovery and optimization of new, powerful transformations for this compound.

Q & A

Q. What safety protocols are critical for handling this compound in lab settings?

Q. How can isotope-labeled analogs (e.g., deuterated this compound) aid mechanistic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.